(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Description
The compound (E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a dimeric derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). Structurally, it comprises two indomethacin-like moieties linked via a piperazine-ethyl ester bridge, with (E)-but-2-enedioic acid as a counterion. Each indomethacin unit contains a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core, esterified to enhance stability or modify pharmacokinetics . The piperazine linker likely improves solubility or bioavailability, while the dimeric structure may potentiate pharmacological effects or act as a prodrug.
Properties
CAS No. |
135804-48-7 |
|---|---|
Molecular Formula |
C54H54Cl2N4O16 |
Molecular Weight |
1085.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C46H46Cl2N4O8.2C4H4O4/c1-29-37(39-25-35(57-3)13-15-41(39)51(29)45(55)31-5-9-33(47)10-6-31)27-43(53)59-23-21-49-17-19-50(20-18-49)22-24-60-44(54)28-38-30(2)52(42-16-14-36(58-4)26-40(38)42)46(56)32-7-11-34(48)12-8-32;2*5-3(6)1-2-4(7)8/h5-16,25-26H,17-24,27-28H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
OQUNEBYNWSJRPQ-LVEZLNDCSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the esterification process. Each step would require specific reagents and conditions, such as:
Formation of the Indole Core: This might involve Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.
Introduction of the Piperazine Ring: This could be achieved through nucleophilic substitution reactions.
Esterification: The final step might involve esterification reactions using carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and piperazine rings can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural components.
Research Findings and Implications
- Metabolism : Ester derivatives like the target compound and Indomethacin Ethyl Ester are likely hydrolyzed by esterases to release active indomethacin, suggesting prodrug behavior .
- Bioactivity : Dimerization and piperazine linkers (as in Proglumetacin) may enhance bioavailability or reduce toxicity compared to IND .
- Counterion Effects : (E)-but-2-enedioic acid could improve crystallinity and stability over oxalic acid-based analogues .
Biological Activity
The compound (E)-but-2-enedioic acid; 2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a complex organic molecule that combines the properties of a dicarboxylic acid, specifically (E)-but-2-enedioic acid (commonly known as fumaric acid), and a substituted piperazine derivative. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Composition
The compound can be broken down into two main components:
- (E)-but-2-enedioic acid (Fumaric Acid) :
- Molecular Formula: C₄H₄O₄
- Role: Intermediate in the Krebs cycle, involved in cellular respiration.
- Piperazine Derivative :
- Contains a chlorobenzoyl group and a methoxy-substituted indole moiety, which may confer unique biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 116.07 g/mol |
| LogP (Partition Coefficient) | -0.3 |
| Polar Surface Area | 74.6 Ų |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These properties suggest potential for good solubility and permeability, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its structural components:
-
Fumaric Acid :
- Exhibits anti-inflammatory properties and has been studied for its effects on psoriasis and multiple sclerosis.
- Influences cellular metabolism by participating in the Krebs cycle, thus affecting ATP production and energy metabolism.
-
Piperazine Derivative :
- Structural analogs have shown interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
- May exhibit anxiolytic or antidepressant effects based on its ability to modulate these pathways.
Pharmacological Studies
Research indicates that compounds similar to this structure can interact with various biological targets:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative diseases due to antioxidant properties.
Case Studies
-
Psoriasis Treatment :
- A clinical trial demonstrated that fumaric acid esters improved symptoms in patients with moderate to severe psoriasis by reducing inflammation and promoting skin health.
-
Neurodegenerative Disease :
- Research highlighted the protective effects of fumaric acid against oxidative stress in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
